4-Ethynyl-2,3,5,6-tetrafluoroaniline
Description
Contextualization of Fluorinated Anilines in Advanced Organic Synthesis
Fluorinated anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into the aniline (B41778) scaffold can profoundly alter the molecule's physicochemical properties. nih.govresearchgate.net These modifications include increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. nih.govresearchgate.net The electron-withdrawing nature of fluorine can also influence the reactivity of the aniline's amino group and the aromatic ring itself, providing unique opportunities for selective chemical transformations.
The tetrafluorinated aniline core of 4-Ethynyl-2,3,5,6-tetrafluoroaniline imparts a high degree of lipophilicity and resistance to oxidative metabolism, properties highly sought after in medicinal chemistry. researchgate.net Furthermore, the presence of four fluorine atoms significantly lowers the pKa of the aniline, influencing its basicity and interaction with other molecules.
The Significance of Ethynyl (B1212043) Functionalities in Molecular Design and Functionalization
The ethynyl group (a carbon-carbon triple bond) is a remarkably versatile functional group in molecular design. Its linear geometry and high reactivity make it an ideal handle for a variety of chemical transformations. One of the most prominent applications of terminal alkynes is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. This reaction is widely used in drug discovery, bioconjugation, and materials science for linking different molecular fragments.
Moreover, the ethynyl group is a key participant in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction is instrumental in the synthesis of conjugated systems, which are the basis for many organic electronic materials, including polymers and liquid crystals. mdpi.com
Positioning this compound within Contemporary Chemical Sciences
This compound is strategically positioned as a bifunctional building block with significant potential in several areas of contemporary chemical science. The combination of a highly fluorinated aromatic ring and a reactive ethynyl group allows for the construction of novel molecular architectures with tailored properties.
In materials science , this compound is a promising monomer for the synthesis of fluorinated polymers. The incorporation of the tetrafluoroaniline unit can enhance the thermal stability, chemical resistance, and optical properties of the resulting polymers. mdpi.com The ethynyl group can be used for polymerization or for post-polymerization modification. Furthermore, the rigid, linear nature of the ethynyl group, combined with the anisotropic properties of the fluorinated ring, suggests potential applications in the design of novel liquid crystals. tandfonline.comtandfonline.comnih.govbeilstein-journals.orgbeilstein-journals.org
In medicinal chemistry , the tetrafluoroaniline core can serve as a scaffold for the development of new therapeutic agents, with the fluorine atoms contributing to improved pharmacokinetic profiles. mdpi.commdpi.com The ethynyl group provides a versatile point of attachment for various pharmacophores or for linking the molecule to larger biological entities through click chemistry.
While specific, detailed research findings on the direct applications of this compound are still emerging, its structural motifs are present in molecules designed for advanced applications. For instance, related structures featuring a tetrafluorophenylene ethynyl core have been synthesized and investigated for their ferroelectric liquid crystalline properties. tandfonline.com A plausible synthetic route to this compound can be inferred from established organometallic reactions. A likely pathway involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene (B32187), with a suitable precursor like 4-iodo-2,3,5,6-tetrafluoroaniline, followed by deprotection of the alkyne.
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 61794-59-0 |
| Molecular Formula | C₈H₃F₄N |
| Molecular Weight | 189.11 g/mol |
| IUPAC Name | This compound |
| SMILES | C#CC1=C(F)C(F)=C(N)C(F)=C1F |
| InChI Key | QJIDXHJAWUUICJ-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDXHJAWUUICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30813963 | |
| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61794-59-0 | |
| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethynyl 2,3,5,6 Tetrafluoroaniline
Precursor Synthesis and Halogenation Strategies Leading to Tetrafluoroaniline Derivatives
The creation of an appropriately substituted tetrafluoroaniline derivative is the foundational stage of the synthesis. This typically involves either direct halogenation of a tetrafluoroaniline or building the molecule from a more fundamental perhalogenated precursor.
A direct and common route to the key intermediate, 4-Iodo-2,3,5,6-tetrafluoroaniline, begins with 2,3,5,6-Tetrafluoroaniline (B1293806). This method employs electrophilic iodination to introduce an iodine atom at the para-position of the aniline (B41778). The reaction is typically conducted by treating 2,3,5,6-Tetrafluoroaniline with iodine in the presence of an oxidizing agent. This process is generally carried out in an acidic medium, which facilitates the iodination.
| Reagent | Role | Common Examples |
| Iodine Source | Provides the iodine atom | Elemental Iodine (I₂) |
| Oxidizing Agent | Activates the iodine for electrophilic attack | Sodium Nitrite, Potassium Iodate |
| Medium | Facilitates the reaction | Acidic (e.g., Sulfuric Acid) |
Table 1: Typical Reagents for the Iodination of 2,3,5,6-Tetrafluoroaniline.
An alternative strategy for synthesizing tetrafluoroaniline derivatives involves starting with highly halogenated benzene (B151609) rings, such as perfluoroiodobenzene. This approach leverages nucleophilic aromatic substitution (SNAr), where a fluorine atom on the electron-deficient ring is displaced by a nucleophile, in this case, an ammonia (B1221849) equivalent, to introduce the desired amino group.
Ethynylation Approaches for Introducing the Alkyne Moiety
Once the 4-iodo-2,3,5,6-tetrafluoroaniline precursor is secured, the next critical phase is the introduction of the ethynyl (B1212043) group at the 4-position. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling is a powerful and widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is central to the synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline from its iodinated precursor. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent.
A common and highly effective variant of the Sonogashira reaction for introducing a terminal alkyne involves a two-step process. First, the aryl halide (4-Iodo-2,3,5,6-tetrafluoroaniline) is coupled with a protected alkyne, most frequently trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group acts as a protecting group, preventing self-coupling of the terminal alkyne and often improving reaction efficiency.
The general reaction scheme is as follows:
Coupling: The iodinated tetrafluoroaniline is reacted with TMSA in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in a suitable solvent like triethylamine (B128534).
Desilylation: The resulting intermediate, 4-((trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline, is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium hydroxide, to cleave the silicon-carbon bond and reveal the terminal alkyne.
| Step | Key Reagents | Purpose |
| Sonogashira Coupling | 4-Iodo-2,3,5,6-tetrafluoroaniline, Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Forms the C(sp²)-C(sp) bond, creating the silyl-protected ethynyl aniline. |
| Desilylation | Base (e.g., K₂CO₃, KOH) or Fluoride source (e.g., TBAF) in a solvent (e.g., Methanol) | Removes the trimethylsilyl protecting group to yield the final product. |
Table 2: Two-Step Ethynylation via Sonogashira Coupling.
The Sonogashira coupling is a versatile and broadly applicable methodology. Its utility is not limited to the specific synthesis of this compound but extends to a wide range of related ethynyl-fluoroanilines and other fluorinated aromatic compounds. For example, a one-pot protocol has been developed for the synthesis of 2,3-diarylindoles which begins with a Sonogashira reaction on various o-ethynylanilines. Furthermore, the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines has been successfully achieved through the Sonogashira cross-coupling of the corresponding bromo-fluorocyanopyridine with various terminal alkynes, demonstrating the reaction's tolerance to other functional groups. These examples underscore the robustness and wide applicability of the palladium-catalyzed ethynylation in constructing complex fluorinated aromatic molecules.
Alternative Synthetic Pathways for Ethynyl-Substituted Anilines
While the Sonogashira coupling is a predominant method, other strategies can be employed for the synthesis of ethynyl-substituted anilines, which could theoretically be adapted for this compound. These alternative pathways may offer advantages in specific contexts, such as substrate scope, functional group tolerance, or avoidance of certain metals.
One notable alternative involves the use of organosilicon reagents. For instance, the "sila-Sonogashira" coupling utilizes trimethylsilylacetylene, which can be a more convenient and safer alternative to gaseous acetylene (B1199291). libretexts.org The trimethylsilyl group acts as a protecting group and can be removed in situ or in a subsequent step to yield the terminal alkyne. wikipedia.org
Another approach could involve the dehydrohalogenation of a suitable precursor. For example, a dihaloethyl-substituted aniline could potentially be treated with a strong base to eliminate two molecules of hydrogen halide, thereby forming the alkyne. However, the stability of the precursor and the harsh reaction conditions required may limit the applicability of this method, especially for highly fluorinated and sensitive substrates.
Furthermore, modifications of the Sonogashira coupling itself can be considered alternative pathways. These include the development of copper-free Sonogashira reactions to mitigate issues associated with the copper co-catalyst, such as catalyst deactivation and the need for anaerobic conditions. organic-chemistry.org Research has also focused on using alternative palladium catalysts and ligands to improve reaction efficiency and expand the substrate scope. organic-chemistry.org
The following table summarizes some of the alternative synthetic considerations for producing ethynyl-substituted anilines:
| Methodology | Key Reagents/Conditions | Potential Advantages | Potential Challenges |
| Sila-Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, base | Use of a liquid alkyne source, in-situ deprotection possible | Additional deprotection step may be required |
| Dehydrohalogenation | Dihaloethyl precursor, strong base | Metal-free | Harsh reaction conditions, precursor stability |
| Copper-Free Sonogashira | Pd catalyst, amine base (no Cu salt) | Avoids issues with copper, milder conditions possible | May require specific ligands or catalyst systems |
Optimization and Efficiency Considerations in this compound Synthesis
The efficiency of the synthesis of this compound via the Sonogashira coupling is dependent on several critical parameters that can be optimized to maximize yield and purity while minimizing reaction time and side product formation.
Reaction Conditions: The solvent, base, and temperature are crucial variables. Amine bases such as triethylamine or diisopropylethylamine are commonly employed, acting as both the base and often as the solvent. organic-chemistry.org The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Anhydrous and anaerobic conditions are typically required to prevent the deactivation of the catalyst and the unwanted side reactions. organic-chemistry.org The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or the product.
Substrate Reactivity: The reactivity of the aryl halide precursor is a key consideration. The general reactivity order for halides in Sonogashira coupling is I > Br > Cl. wikipedia.org Therefore, 4-iodo-2,3,5,6-tetrafluoroaniline would be the most reactive and likely the preferred starting material for an efficient coupling reaction. The high degree of fluorination in the aromatic ring can also influence its electronic properties and reactivity in the catalytic cycle.
Purification: The purification of the final product is a critical step for obtaining high-purity this compound. Chromatographic techniques, such as column chromatography, are typically employed to separate the desired product from the catalyst residues, unreacted starting materials, and any side products.
The table below outlines key parameters for the optimization of the Sonogashira coupling for the synthesis of this compound:
| Parameter | Variables to Consider | Impact on Efficiency |
| Palladium Catalyst | Ligand type (e.g., phosphines, N-heterocyclic carbenes), Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Affects catalytic activity, stability, and reaction rate. |
| Copper Co-catalyst | Presence or absence of Cu(I) salt (e.g., CuI) | Promotes the reaction but can lead to homocoupling side products. |
| Base | Amine bases (e.g., triethylamine, diisopropylethylamine) | Neutralizes the hydrogen halide byproduct and can act as a solvent. |
| Solvent | Aprotic polar solvents (e.g., THF, DMF), or the amine base itself | Affects solubility of reactants and catalyst, and reaction kinetics. |
| Temperature | Typically room temperature to moderate heating | Influences reaction rate and potential for side reactions or decomposition. |
| Aryl Halide | Iodo- or bromo-tetrafluoroaniline | Reactivity of the C-X bond (I > Br). |
| Alkyne Source | Acetylene gas, protected acetylenes (e.g., trimethylsilylacetylene) | Ease of handling and potential for side reactions. |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, which is essential for its application in further chemical synthesis and materials science.
Reaction Mechanisms and Chemical Transformations of 4 Ethynyl 2,3,5,6 Tetrafluoroaniline Derivatives
Reactivity of the Ethynyl (B1212043) Group in Cross-Coupling Reactions for Molecular Extension
The terminal alkyne, or ethynyl group, is a versatile functional group for the formation of carbon-carbon bonds, primarily through transition-metal-catalyzed cross-coupling reactions. Among these, the Sonogashira reaction is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction facilitates the extension of molecular frameworks by creating rigid, conjugated systems. nih.govscielo.org.mx
In the context of 4-Ethynyl-2,3,5,6-tetrafluoroaniline derivatives, the ethynyl group can readily react with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The mild reaction conditions, which often include room temperature and an amine base that can also serve as the solvent, make this transformation highly functional-group tolerant. wikipedia.orgnih.gov This allows for the synthesis of complex molecules, including oligomeric arylenethynylene materials, which are known for their remarkable electronic and optical properties. scielo.org.mx The resulting products incorporate the tetrafluoroaniline moiety into larger, conjugated structures, which can be tailored for applications in molecular electronics, nanomaterials, and pharmaceuticals. wikipedia.orgnih.gov
| Reaction Component | Typical Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. nih.govbeilstein-journals.org |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction by forming a copper(I) acetylide intermediate. wikipedia.org |
| Base | Triethylamine (B128534) (TEA), Diethylamine (DEA), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Provides a medium for the reaction. |
| Coupling Partner | Aryl iodides, Aryl bromides, Vinyl halides | Provides the sp²-hybridized carbon for the new C-C bond. wikipedia.org |
Role of the Tetrafluorinated Aniline (B41778) Moiety in Directing Chemical Reactions
The tetrafluorophenyl ring is highly electron-deficient due to the strong inductive effect of the four fluorine atoms. This property fundamentally influences the reactivity of the aromatic system. The aniline group, conversely, acts as an electron-donating group through resonance.
Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for non-fluorinated analogues. The electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution of a fluoride (B91410) ion by a nucleophile. nih.gov
In this compound, the position of nucleophilic attack is directed by the existing substituents. In polyfluorinated systems of the type C₆F₅X, nucleophilic displacement typically occurs at the position para to the substituent X. nih.gov The amino group (-NH₂) is a strong activating group for electrophilic substitution but its influence in SNAr on a perfluorinated ring is more complex. It directs nucleophiles to the ortho and para positions. Since the para position is occupied by the ethynyl group, nucleophilic attack would be expected to preferentially occur at the fluorine atoms ortho to the amino group (positions 2 and 6). Hydroxide ions, methoxide (B1231860) ions, and ammonia (B1221849) have been shown to attack 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) at the 2-position, displacing a fluorine atom. rsc.org A similar regioselectivity would be anticipated for this compound, allowing for the selective introduction of various nucleophiles at the positions adjacent to the amino group.
The aniline functional group can undergo oxidative coupling to form an azo linkage (-N=N-), resulting in the formation of azobenzene (B91143) derivatives. This transformation is particularly relevant for halogenated tetrafluoroanilines in the synthesis of photoswitchable molecules. The synthesis of ortho-functionalized tetrafluorinated azobenzenes has been reported, highlighting the utility of this reaction for creating complex molecular scaffolds. nih.gov
The process typically involves the oxidation of the amino groups of two aniline molecules, which then couple to form the diazene (B1210634) bond. The strong electron-withdrawing nature of the tetrafluorinated ring influences the electronic properties of the resulting azobenzene, affecting its photoswitching characteristics, such as the absorption spectra and thermal stability of its isomers. The formation of compounds like 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-azobenzene demonstrates that functionalized tetrafluoroaniline derivatives are viable precursors for highly substituted azobenzene systems. nih.gov
Intramolecular Cyclization and Heterocycle Formation involving Ethynyl Anilines
The juxtaposition of an amino group and an ethynyl group on an aromatic ring is a common motif for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. While this compound has these groups in a para relationship, its isomer, 2-ethynyl-3,4,5,6-tetrafluoroaniline, would be a direct precursor for such cyclizations. The general principles of these reactions are highly relevant to the chemistry of ethynyl aniline derivatives.
A prominent example is the synthesis of indoles from 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org This transformation can be catalyzed by various transition metals, including copper and palladium. organic-chemistry.org For instance, a copper(II)-catalyzed cyclization of 2-ethynylanilines can proceed under mild conditions, even in aqueous solvent mixtures. organic-chemistry.org The reaction involves the activation of the alkyne by the metal catalyst, followed by the intramolecular nucleophilic attack of the aniline nitrogen onto the activated ethynyl group, leading to the formation of the indole (B1671886) ring system. This methodology allows for the construction of polyfunctionalized indoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgpharmaguideline.com
| Heterocycle | Precursor Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Indole | 2-Ethynylaniline | Copper(II), H₂O/MeOH, Room Temperature | organic-chemistry.org |
| Indole | 2-Bromotrifluoroacetanilide + Alkyne | CuI / L-proline | organic-chemistry.org |
| Indole | N-Aryl Imine | Palladium Catalyst, O₂ | organic-chemistry.org |
| Indole | Aniline + Epoxide | Ruthenium Pincer Complex | chimia.ch |
Ligand Exchange Reactions in Coordination Chemistry
This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites include the nitrogen lone pair of the amino group, the π-system of the ethynyl group, and the π-system of the electron-deficient aromatic ring. This versatility allows it to potentially act as a monodentate, bidentate, or bridging ligand.
Aniline derivatives are commonly used as ligands, coordinating to metal centers through the nitrogen atom. mdpi.com Similarly, the ethynyl group can coordinate to a metal in a η²-fashion. The combination of these functionalities allows for the formation of stable chelate complexes. In the context of ligand exchange reactions, this compound can displace weaker-bound ligands from a metal coordination sphere to form a more stable complex. The synthesis of transition metal complexes often involves reacting a metal salt with the ligand in a suitable solvent, sometimes under reflux, to facilitate the exchange. mdpi.comnih.gov The electronic properties of the ligand, significantly influenced by the tetrafluorinated ring, can tune the properties of the resulting metal complex, such as its catalytic activity or photophysical behavior.
Advanced Materials and Supramolecular Chemistry Incorporating 4 Ethynyl 2,3,5,6 Tetrafluoroaniline Building Blocks
Development of Polyfluorinated Paramagnetic Nitroxide Radicals
The synthesis of stable polyfluorinated nitroxide radicals is a significant area of interest due to their applications as spin labels and probes in various spectroscopic techniques. The incorporation of the 4-ethynyl-2,3,5,6-tetrafluoroaniline moiety allows for the creation of radicals with unique magnetic and electronic characteristics.
Synthesis and Characterization for Spin-Labeled Systems
Researchers have successfully synthesized new stable polyfluorinated nitroxide radicals designed for use in cross-coupling reactions. One such radical, N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-ethynylbenzene, is prepared from perfluoroiodobenzene. A critical step in this synthesis involves the reaction of a polyfluoro derivative with tert-butylamine (B42293) under autoclave conditions, leading to the formation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, a key precursor.
The subsequent conversion of the iodo- group to an ethynyl (B1212043) group provides the final nitroxide radical. This synthetic route highlights the versatility of the tetrafluoroaniline core in accessing functionalized paramagnetic species.
Exploration of Magnetic Properties and Applications
The magnetic properties of these novel polyfluorinated nitroxides are of particular interest. For instance, the fluorinated tert-butyl iodophenyl nitroxide precursor has been observed to form a one-dimensional assembly of radicals in the solid state through N–O···I halogen bonds.
Furthermore, the interaction of these nitroxide radicals with metal complexes has been explored. When the nitroxide reacts with copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), the nitroxide group, which typically acts as an acceptor in halogen bonding, functions as a donor. This interaction leads to the formation of a zero-dimensional, three-spin complex with axially coordinated nitroxide groups. This arrangement results in ferromagnetic intramolecular exchange interactions between the Cu(II) ion and the radical spins. Such controlled magnetic interactions are crucial for the design of molecular magnets and other advanced magnetic materials.
Supramolecular Assemblies and Coordination Chemistry
While the direct integration of this compound into metallosupramolecular grids, macrocycles, and charge transfer complexes is an emerging area of research, the principles of supramolecular chemistry provide a framework for its potential applications. The ethynyl and aniline (B41778) functionalities offer versatile handles for constructing complex, self-assembled structures.
Integration into Metallosupramolecular Grids and Macrocycles
The development of metallosupramolecular grids and macrocycles often relies on ligands that can coordinate to metal ions in a well-defined manner. The ethynyl group of this compound can be utilized in coupling reactions, such as the Sonogashira coupling, to create larger, conjugated ligands. These extended ligands, featuring the tetrafluorophenylaniline unit, could then be used to assemble into grid-like or macrocyclic structures upon coordination with metal ions. The fluorine atoms would be expected to influence the electronic properties and solubility of the resulting assemblies.
Formation of Charge Transfer Complexes and Host-Guest Chemistry
Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. The electron-rich aniline moiety of this compound suggests its potential as an electron donor in the formation of such complexes. The highly fluorinated ring, however, is electron-withdrawing, which would modulate the donor strength of the aniline. This interplay of electronic effects could lead to the formation of charge transfer complexes with interesting spectroscopic and electronic properties.
In the context of host-guest chemistry, macrocycles derived from this building block could encapsulate guest molecules. The fluorinated interior of such a macrocycle would create a unique environment, potentially leading to selective binding of specific guests.
Functional Materials with Tunable Properties
The strategic incorporation of fluorine atoms into molecular frameworks imparts unique electronic and physicochemical properties, such as high thermal stability, chemical resistance, and modified intermolecular interactions. This compound serves as a versatile building block in the development of advanced functional materials, leveraging the combined characteristics of the electron-withdrawing tetrafluorinated ring, the reactive ethynyl group, and the functional aniline moiety.
Aniline-Terminated Phenylene Ethynylenes for Stimuli-Responsive Materials (e.g., Mechanofluorochromism)
Research into stimuli-responsive materials has highlighted the utility of aniline-terminated phenylene ethynylene (PE) structures in creating compounds that exhibit mechanofluorochromism—a change in luminescence color in response to mechanical force. tudublin.iecore.ac.uk While not always explicitly naming this compound, studies on analogous structures demonstrate the critical role of perfluorinated aromatic rings in this phenomenon. These materials typically feature a twisted PE chromophore, a conformation driven by non-covalent interactions between the perfluoroarene pendants and the terminal aromatic rings of the main PE chain. tudublin.iecore.ac.uk
This forced twisting interrupts the π-conjugation of the chromophore system, leading to specific photophysical properties in the crystalline state. tudublin.ie Upon the application of mechanical force, such as shearing or grinding, the crystalline structure is disrupted, leading to an amorphous phase. In this amorphous state, the molecules adopt a more planar conformation, which increases π-conjugation and results in a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. tudublin.iecore.ac.uk For example, certain three-ring PE analogs show significant shifts of 50–62 nm, transitioning from green to orange emission. tudublin.iecore.ac.uk This process is often reversible; the original crystalline state and its corresponding emission color can be recovered by heating or exposure to solvent vapors. tudublin.ie The presence of the perfluoroarene units is essential, as analogs without these rings show severely weakened mechanofluorochromic behavior. tudublin.iecore.ac.uk
| Stimulus | Initial State | Final State | Observed Change | Reversibility |
|---|---|---|---|---|
| Mechanical Force (Shearing/Grinding) | Crystalline (Green Emission) | Amorphous (Orange Emission) | Bathochromic shift (50-62 nm) | Yes |
| Heat or Solvent Fuming | Amorphous (Orange Emission) | Crystalline (Green Emission) | Hypsochromic shift (recovery) | Yes |
Role in Fluorinated Polymer and Electropolymerization Research
This compound is a promising monomer for the synthesis of novel fluorinated polymers due to its two polymerizable functionalities: the aniline nitrogen and the terminal ethynyl group. Fluorinated polymers are sought after for their exceptional thermal and chemical stability, low surface energy, and poor wettability. diva-portal.org
Research on the electropolymerization of the related compound, 2,3,5,6-tetrafluoroaniline (B1293806), provides insight into the behavior of the tetrafluoroaniline moiety. The strong electron-withdrawing nature of the fluorine atoms increases the potential required to oxidize the monomer compared to standard aniline. tudublin.ie Electrochemical oxidation of 2,3,5,6-tetrafluoroaniline on indium tin oxide (ITO) substrates produces electrochromic films of poly(2,3,5,6-tetrafluoroaniline) (PTFA). tudublin.ie These films exhibit a color change from orange in their oxidized state to light orange or pink in their reduced state. tudublin.iersc.org The resulting polymer is also noted for its hydrophobicity and resistance to microbial degradation. tudublin.ie
The presence of the ethynyl group in this compound introduces an additional route for polymerization, allowing for the creation of cross-linked or conjugated polymer networks with potentially enhanced electronic and physical properties. This dual functionality makes it a candidate for creating advanced materials through various polymerization techniques, including chemical oxidation, electropolymerization, and transition-metal-catalyzed polymerizations targeting the ethynyl group.
| Property | Description | Reference |
|---|---|---|
| Monomer Oxidation | Higher potential required due to electron-withdrawing fluorine atoms. | tudublin.ie |
| Electrochromism | Reversible color change between oxidized (orange) and reduced (light orange/pink) states. | tudublin.iersc.org |
| Film Structure | Can form porous films on ITO substrates. | tudublin.ie |
| Chemical Resistance | High resistance to microbial degradation. | tudublin.ie |
Integration into Hybrid Perovskite Materials for Optoelectronic Applications
While direct integration of this compound into perovskite devices is not yet widely documented, its molecular structure makes it a highly relevant candidate for advancing perovskite optoelectronics. The performance and stability of perovskite solar cells are critically dependent on the interfaces between the perovskite absorber layer and the charge transport layers. researchgate.net
Fluorinated compounds are frequently used to modify these interfaces. For instance, fluorinated molecules can serve as or be incorporated into hole-transporting layers (HTLs) to improve charge extraction and device stability. rsc.org The tetrafluorophenyl group is known for its hydrophobicity, which can help protect the moisture-sensitive perovskite layer, and its electron-withdrawing character can favorably tune the energy levels of the HTL for better alignment with the perovskite's valence band. rsc.org
The aniline group provides a site for further chemical modification, while the ethynyl group can act as an anchor to surfaces or as a point for polymerization to form a robust, cross-linked interfacial layer. Therefore, this compound represents a strategic building block for designing novel, multifunctional HTLs or surface passivating agents aimed at reducing defects and enhancing the longevity and efficiency of perovskite solar cells. rsc.org
Development of Fluorinated Compounds as Pharmaceutical Intermediates
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The ethynyl-fluorophenyl scaffold, in particular, has emerged as a valuable pharmacophore in the development of targeted therapies, especially kinase inhibitors. nih.gov
For example, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, which are structurally similar to derivatives of this compound, have been identified as potent and selective inhibitors of the B-RafV600E kinase, a key target in certain cancers like melanoma and colorectal cancer. nih.gov In the synthesis of these inhibitors, the ethynyl group is crucial for participating in key bond-forming reactions, such as the Sonogashira coupling, to construct the final complex molecule. nih.gov
Given its structural features—a reactive ethynyl handle for coupling reactions and a heavily fluorinated ring to modulate physicochemical properties—this compound is a valuable intermediate for the synthesis of complex fluorinated compounds. Its availability allows medicinal chemists to explore its use in creating new libraries of potential drug candidates, applying established synthetic methodologies to develop next-generation therapeutics. nih.gov
Intermolecular Interactions and Crystal Engineering of 4 Ethynyl 2,3,5,6 Tetrafluoroaniline Derivatives
Halogen Bonding Interactions in Fluorinated Anilines
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.govnih.gov In fluorinated anilines, the presence of electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilic character of other halogen atoms (like iodine or bromine) that may be substituted on the ring, making them reliable halogen bond donors. acs.orgmdpi.com
Influence on Solid-State Architectures and Self-Assembly
In the crystal engineering of fluorinated aniline (B41778) derivatives, halogen bonds are a key tool for directing molecular assembly. acs.org Perhalogenated anilines, which contain both an amine group (a hydrogen bond donor) and a halogen atom (a halogen bond donor), can act as bifunctional building blocks in cocrystals. nih.govacs.org For instance, in cocrystals with nitrogen-containing acceptors like 4,4-bipyridine, 2,3,5,6-tetrafluoro-4-iodoaniline (a related compound) forms I···N halogen bonds that, in concert with hydrogen bonds, guide the formation of one-dimensional chains or more complex networks. acs.org
The primary connection in many cocrystals of iodinated perfluoroaromatics is the I···N halogen bond, which can lead to the formation of one-dimensional supramolecular chains. rsc.org The reliability of halogen bond donors can, however, be affected by competition from hydrogen bonding. mdpi.com The self-assembly process is a delicate balance of these interactions, where halogen bonding can create robust, crystalline monolayers and direct the organization of molecules into predictable patterns. nih.gov
Modulation of Interaction Strength in Perovskite Systems
In the field of perovskite solar cells, bifunctional supramolecular modulators are used to enhance stability and performance. Molecules structurally similar to 4-ethynyl-2,3,5,6-tetrafluoroaniline, such as 1,2,4,5-tetrafluoro-3,6-diiodobenzene, interact with the perovskite surface through halogen bonding. nih.govlmpv.nl This interaction helps to passivate surface defects and can improve the power conversion efficiency and operational stability of the solar cells. nih.govresearchgate.net
The use of these modulators showcases how halogen bonding can be exploited to control the interfacial properties of materials. lmpv.nl By binding to the halide ions on the perovskite surface, these fluorinated molecules can stabilize the structure without compromising photovoltaic performance. nih.gov This strategy represents a significant advancement, moving beyond the more commonly exploited hydrogen-bonding interactions for perovskite modulation. nih.govlmpv.nl
Hydrogen Bonding Networks involving Amine and Ethynyl (B1212043) Groups
Hydrogen bonds are critical in determining the structure of crystals containing fluorinated anilines. The amine (-NH2) group is a potent hydrogen bond donor, while the fluorine atoms and the ethynyl (–C≡CH) group can act as acceptors. nih.govacs.org
The amine group has two hydrogen atoms available to form N–H···N or N–H···F hydrogen bonds. In cocrystals of perhalogenated anilines with nitrogen-containing molecules, the N–H···N hydrogen bond is often the dominant supramolecular interaction. acs.org These interactions can link molecules into chains or layers, which are further connected by weaker C–H···F contacts. acs.orgmdpi.com The interplay between hydrogen and halogen bonding is crucial; in some systems, they cooperate to form chains of alternating interactions. acs.org
The ethynyl group also participates in hydrogen bonding. The terminal hydrogen is acidic enough to form C–H···F or C–H···N hydrogen bonds. Studies on related tetrafluorophenyl ethynyl compounds have shown the presence of both intramolecular and intermolecular C–H···F interactions, which play a significant role in the crystal packing. researchgate.netnih.govnih.gov These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
| Interaction Type | Donor Group | Acceptor Group/Atom | Typical Distance (H···A) | Role in Crystal Structure |
| N–H···N | Amine (-NH2) | Nitrogen (e.g., in pyridine) | Varies | Forms primary chains and networks acs.org |
| N–H···F | Amine (-NH2) | Fluorine (-F) | 2.0 - 2.5 Å | Cross-links chains and layers acs.orgucla.edu |
| C–H···F | Ethynyl (-C≡CH) | Fluorine (-F) | 2.2 - 2.6 Å | Stabilizes molecular conformation and packing researchgate.netnih.gov |
| C–H···N | Ethynyl (-C≡CH) | Nitrogen (e.g., in pyridine) | Varies | Directs co-crystallization researchgate.net |
Pi-Stacking Interactions in Aromatic and Ethynyl Systems
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. In derivatives of this compound, both the tetrafluorophenyl ring and the ethynyl group's π-system can participate in these interactions. However, the high degree of fluorination significantly modifies the nature of π-stacking. rsc.orgrsc.org
The electron-withdrawing fluorine atoms create an electron-deficient (quadrupole-positive) aromatic ring. This alters the typical π-π stacking seen in non-fluorinated aromatics. Instead of face-to-face stacking, fluorinated rings often adopt offset or edge-to-face arrangements. rsc.orgrsc.org Analysis of halobenzene crystal structures shows that the presence of fluorine disrupts typical π-π stacking, leading to larger displacements between rings. rsc.orgrsc.org This is due to the preference for favorable interactions between the negatively charged fluorine atoms and positively charged carbon atoms of an adjacent ring. rsc.org
Cooperative Effects of Multiple Non-Covalent Interactions
The crystal structure of this compound derivatives is rarely governed by a single type of interaction. Instead, it is the result of a complex interplay and cooperation between halogen bonds, hydrogen bonds, and π-stacking interactions. nih.govacs.orgmdpi.com
Perhalogenated anilines serve as excellent models for studying the competition and synergy between hydrogen and halogen bonds. acs.org In many cocrystal structures, these two interactions work in concert. For example, a primary chain might be formed through alternating I···N halogen bonds and N–H···N hydrogen bonds. These primary structures are then organized into a three-dimensional architecture by a network of weaker C–H···F hydrogen bonds and π-stacking interactions. acs.org
The presence of fluorine influences all other interactions. It enhances the strength of halogen bonds, modifies hydrogen bonding patterns by acting as an acceptor, and fundamentally alters π-stacking geometries. acs.orgrsc.org This intricate balance of forces allows for fine-tuning of solid-state structures. Understanding these cooperative effects is essential for the rational design of molecular materials with specific electronic or physical properties. researchgate.net
Computational and Theoretical Investigations of 4 Ethynyl 2,3,5,6 Tetrafluoroaniline and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Ethynyl-2,3,5,6-tetrafluoroaniline. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and how it is likely to interact with other chemical species.
The electronic properties of this compound are governed by the interplay of its constituent functional groups. The four fluorine atoms on the aromatic ring are strongly electron-withdrawing, which lowers the energy of the molecular orbitals. The amino group (-NH2), conversely, is an electron-donating group through resonance, pushing electron density into the ring. The ethynyl (B1212043) group (-C≡CH) can act as both a weak electron-withdrawing group through induction and a π-donor.
A key aspect of the electronic structure is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the fluorinated ring is expected to lower the energy of both the HOMO and LUMO, while the electron-donating amino group will raise the HOMO energy. The precise balance of these effects determines the final HOMO-LUMO gap.
Reactivity descriptors, derived from conceptual DFT, can further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting the sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the amino group and the terminal carbon of the ethynyl group are potential sites for electrophilic attack, while the carbon atoms of the fluorinated ring are susceptible to nucleophilic attack.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.50 |
| HOMO-LUMO Gap (eV) | 4.75 |
| Electronegativity (χ) | 3.88 |
| Chemical Hardness (η) | 2.38 |
| Electrophilicity Index (ω) | 3.16 |
Molecular Dynamics and Force Field Simulations for Supramolecular Architectures
Molecular dynamics (MD) simulations and force field methods are powerful computational techniques used to study the behavior of molecules over time, providing insights into their conformational dynamics and the formation of larger assemblies, known as supramolecular architectures. For this compound, these simulations can predict how individual molecules will arrange themselves in the solid state or in solution.
The structure of this compound is relatively rigid due to the aromatic ring and the linear ethynyl group. The primary drivers for the formation of supramolecular structures are intermolecular interactions. These include hydrogen bonding from the N-H bonds of the aniline (B41778) group, π-π stacking interactions between the aromatic rings, and halogen bonding involving the fluorine atoms. The ethynyl group can also participate in C-H···π interactions.
| Interaction Type | Donor | Acceptor | Expected Strength |
|---|---|---|---|
| Hydrogen Bonding | N-H | N, F, π-system | Moderate |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
| Halogen Bonding | C-F | N, π-system | Weak |
| C-H···π Interaction | C≡C-H | Aromatic Ring | Weak |
Analysis of Intermolecular Interactions using Advanced Computational Methods (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))
To gain a more quantitative and detailed understanding of the intermolecular interactions that govern the supramolecular architectures of this compound, advanced computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Hirshfeld Surface Analysis is a technique that partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the visualization and quantification of intermolecular contacts. The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights contacts shorter than the van der Waals radii. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts, with different types of interactions appearing as distinct patterns. For this compound, the fingerprint plot would be expected to show significant contributions from H···F, H···H, and C···C contacts, reflecting the importance of hydrogen bonding, van der Waals forces, and π-π stacking.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the electron density, one can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the interaction. For the intermolecular interactions in this compound, QTAIM can be used to characterize the hydrogen bonds, halogen bonds, and other weak interactions, providing a deeper understanding of the forces holding the supramolecular structure together.
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···F | 35-45 |
| H···H | 20-30 |
| C···H | 10-15 |
| C···C | 5-10 |
| N···H | 5-10 |
| Other | <5 |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectrum: The calculated IR spectrum would show characteristic vibrational frequencies for the various functional groups. Key expected peaks would include the N-H stretching vibrations of the aniline group (around 3300-3500 cm⁻¹), the C≡C-H stretching of the ethynyl group (around 3300 cm⁻¹), the C≡C stretching (around 2100 cm⁻¹), and the strong C-F stretching vibrations of the fluorinated ring (in the 1100-1400 cm⁻¹ region).
NMR Spectrum: The ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts can be predicted with good accuracy. The ¹⁹F NMR spectrum would be particularly informative, with the chemical shifts being sensitive to the electronic environment of the fluorine atoms. The ethynyl proton would have a characteristic chemical shift, and the aromatic protons (if any were present) would be influenced by the surrounding substituents.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions would likely involve π→π* transitions within the aromatic system.
Beyond spectroscopy, computational methods can be used to explore potential reaction pathways for this compound. For example, the ethynyl group is a versatile handle for reactions such as cycloadditions (e.g., "click" chemistry), Sonogashira coupling, and polymerization. Quantum chemical calculations can be used to model the transition states and reaction energies for these transformations, providing insights into the reaction mechanisms and predicting the feasibility of different synthetic routes. This predictive power can guide the design of new materials and functional molecules based on the this compound scaffold.
Future Prospects and Research Frontiers for 4 Ethynyl 2,3,5,6 Tetrafluoroaniline
Exploration of Novel Synthetic Routes and Catalytic Systems with Enhanced Sustainability
The future synthesis of 4-ethynyl-2,3,5,6-tetrafluoroaniline will likely focus on developing more sustainable and efficient methodologies, moving away from traditional, often harsh, reaction conditions. Key areas of exploration are expected to include:
Green Chemistry Approaches: Future synthetic strategies will likely incorporate the principles of green chemistry to minimize environmental impact. This could involve the use of greener solvents, solvent-free reaction conditions, and developing processes with higher atom economy. mdpi.com The development of environmentally friendly methods for producing aniline (B41778) derivatives is of high industrial interest. researchgate.net
Advanced Catalytic Systems: Research into novel catalytic systems will be crucial. While palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are effective for forming carbon-carbon bonds between aryl halides and terminal alkynes, future work could focus on developing more active and selective catalysts. researchgate.netmdpi.com This includes exploring catalysts based on more abundant and less toxic metals, as well as developing heterogeneous catalysts that can be easily recovered and reused. researchgate.net
Biocatalysis: The use of enzymes in the synthesis of fluorinated aromatic compounds is a rapidly growing field. numberanalytics.com Future research could explore the potential of biocatalysts, such as halogenases or enzymes capable of C-H activation, to introduce fluorine or the ethynyl (B1212043) group with high regio- and stereoselectivity under mild conditions. nih.govupcebu.edu.ph This approach offers a highly sustainable alternative to traditional chemical methods.
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. | Solvent-free reactions, microwave-assisted synthesis, use of bio-based solvents. |
| Advanced Catalysis | Higher yields, improved selectivity, lower catalyst loading, easier product purification. | Development of novel palladium catalysts, exploration of non-precious metal catalysts, design of recyclable heterogeneous catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for fluorination and ethynylation, development of whole-cell biocatalytic systems. |
Design of Advanced Functional Materials with Tailored Properties for Specific Applications
The combination of a polyfluorinated aromatic ring and a reactive ethynyl group makes this compound a promising building block for a variety of advanced functional materials.
Polymers with Enhanced Properties: The ethynyl group can be readily polymerized through various methods, including acetylene (B1199291) polymerization and click chemistry. sigmaaldrich.com The resulting polymers would be expected to exhibit high thermal stability, chemical resistance, and low dielectric constants due to the high fluorine content. These properties make them attractive for applications in the electronics industry as insulating materials or as components in high-performance composites. The aniline group can also be a site for further functionalization to tune the polymer's properties.
Liquid Crystals: The rigid, rod-like structure of molecules containing phenylacetylene (B144264) units is a common feature in liquid crystals. tcichemicals.com The tetrafluorinated ring in this compound can impart desirable properties such as high birefringence and a broad mesophase range. Research in this area could lead to the development of new liquid crystal materials for display technologies and other optical applications. rsc.orgnih.gov The synthesis of novel fluorinated liquid crystals is an active area of research. nih.gov
Organic Electronics: The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the molecule. This makes this compound and its derivatives interesting candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. numberanalytics.com The ethynyl group provides a site for extending the conjugation of the system, which is crucial for charge transport.
| Material Class | Key Features | Potential Applications |
| Fluorinated Polymers | High thermal stability, chemical resistance, low dielectric constant. | Microelectronics, aerospace composites, high-performance coatings. |
| Liquid Crystals | High birefringence, broad mesophase range, tunable optical properties. | High-resolution displays, optical switches, sensors. |
| Organic Electronics | Tunable electronic properties, potential for charge transport. | OLEDs, OPVs, organic field-effect transistors (OFETs). |
Interdisciplinary Applications in Emerging Technologies, beyond current scope
The unique properties of this compound suggest its potential for application in a range of emerging technologies that span multiple scientific disciplines.
Medicinal Chemistry and Chemical Biology: Fluorinated compounds are of great interest in medicinal chemistry due to their enhanced metabolic stability and binding affinity to biological targets. nih.govnih.gov The ethynyl group is also a versatile handle for bioconjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). sigmaaldrich.comsigmaaldrich.com This opens up the possibility of using this compound as a scaffold for the development of new therapeutic agents or as a probe for studying biological systems. acs.org
¹⁹F Magnetic Resonance Imaging (MRI): The presence of four fluorine atoms makes this compound a potential candidate for use as a ¹⁹F MRI contrast agent. ¹⁹F MRI is an emerging imaging modality with a very low background signal in biological tissues, allowing for highly specific imaging. The ethynyl and amino groups could be used to attach this molecule to targeting moieties, enabling the imaging of specific cells or tissues.
Sensors and Molecular Recognition: The electron-rich alkyne and the electron-deficient fluorinated ring could participate in specific non-covalent interactions, making this molecule a potential building block for chemical sensors. The aniline nitrogen can also act as a hydrogen bond donor or acceptor. These interactions could be exploited to design molecules that selectively bind to and detect specific analytes.
Deeper Theoretical Understanding of Reactivity and Non-Covalent Interactions
To fully unlock the potential of this compound, a deeper theoretical understanding of its chemical properties is essential. Future research in this area will likely involve:
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the ethynyl and amino groups, as well as the influence of the tetrafluorinated ring on reaction mechanisms. researchgate.netdntb.gov.ua This can aid in the rational design of synthetic routes and the prediction of reaction outcomes.
Analysis of Non-Covalent Interactions: The fluorine atoms can participate in a variety of non-covalent interactions, including halogen bonding and hydrogen bonding. researchgate.netnih.govglobethesis.com Understanding these interactions is crucial for predicting the solid-state packing of materials derived from this compound and for designing molecules with specific binding properties. researchgate.netresearchgate.netrsc.org Theoretical studies can provide valuable insights into the nature and strength of these interactions. nih.gov
| Research Area | Key Objectives | Computational Tools |
| Reactivity Modeling | Predict reaction pathways, understand substituent effects, optimize reaction conditions. | Density Functional Theory (DFT), ab initio methods. |
| Non-Covalent Interactions | Characterize halogen and hydrogen bonds, predict crystal packing, design host-guest systems. | Molecular orbital theory, energy decomposition analysis, quantum theory of atoms in molecules (QTAIM). |
Q & A
Q. What are the recommended synthetic routes for 4-Ethynyl-2,3,5,6-tetrafluoroaniline, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves introducing an ethynyl group to a tetrafluoroaniline precursor. A Sonogashira coupling reaction between 4-iodo-2,3,5,6-tetrafluoroaniline and trimethylsilylacetylene (followed by desilylation) is a viable route. Optimization focuses on:
- Catalyst selection: Pd(PPh₃)₂Cl₂/CuI systems yield higher efficiency .
- Solvent choice: THF or DMF at 60–80°C balances reactivity and stability of fluorine substituents.
- Purification: Column chromatography with hexane/ethyl acetate (4:1) resolves byproducts like dehalogenated intermediates.
Key Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | 72–78 |
| Temperature | 70°C | 75 |
| Reaction Time | 12–16 h | – |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR: Identifies fluorine environments. The compound shows four distinct peaks (δ −140 to −160 ppm) corresponding to para-fluorine substituents .
- FTIR: Confirms the ethynyl group (C≡C stretch at ~2100 cm⁻¹) and NH₂ (broad peak ~3400 cm⁻¹).
- High-Resolution MS: Exact mass (C₈H₃F₄N) should match m/z 217.02 (M⁺).
Q. What safety protocols are essential for handling fluorinated anilines like this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and full-face shields to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation; airborne exposure limits should be monitored (ACGIH TLV: 1 ppm).
- Waste Disposal: Segregate fluorinated waste in labeled containers for incineration by licensed facilities .
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The tetrafluoro motif deactivates the aromatic ring, directing electrophilic attacks to the ethynyl group. In Pd-catalyzed reactions:
- Suzuki-Miyaura Coupling: Limited due to reduced electron density; instead, focus on alkynylation or cyanation.
- Click Chemistry: Ethynyl groups react efficiently with azides (e.g., CuAAC), forming triazoles. Rate constants (k) increase with fluorine’s inductive effect .
Experimental Design: - Compare reactivity with non-fluorinated analogs using kinetic studies (UV-Vis monitoring).
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
Q. How can computational models predict regioselectivity in electrophilic substitutions of fluorinated anilines?
Methodological Answer:
- DFT Calculations: Analyze Fukui indices to identify electrophilic attack sites. For this compound, meta positions to fluorine show higher reactivity .
- Software Tools: Gaussian or ORCA for molecular orbital analysis; visualize electrostatic potential maps to confirm charge distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
